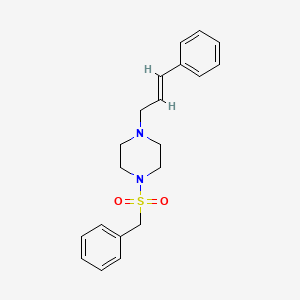![molecular formula C12H11ClN4O2S B6066076 N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6066076.png)
N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a hydroxy group, and a triazinyl moiety with a methylsulfanyl group
Métodos De Preparación
The synthesis of N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazinyl moiety: This can be achieved by reacting appropriate precursors under controlled conditions to form the 1,2,4-triazine ring.
Introduction of the methylsulfanyl group: This step involves the substitution reaction where a methylsulfanyl group is introduced to the triazine ring.
Attachment of the chloro-substituted phenyl ring: This is typically done through a coupling reaction.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the triazine ring.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy and methylsulfanyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide can be compared with other similar compounds, such as:
N-(5-chloro-2-hydroxyphenyl)acetamide: This compound lacks the triazinyl moiety and methylsulfanyl group, making it less complex.
N-(3-chloro-4-hydroxyphenyl)acetamide: Similar in structure but with different substitution patterns on the phenyl ring.
N-(4-chloro-3-nitrophenyl)acetamide: Contains a nitro group instead of a hydroxy group, leading to different chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
N-[4-chloro-2-(3-methylsulfanyl-5-oxo-4H-1,2,4-triazin-6-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2S/c1-6(18)14-9-4-3-7(13)5-8(9)10-11(19)15-12(20-2)17-16-10/h3-5H,1-2H3,(H,14,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBCVRIEQZUGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C2=NN=C(NC2=O)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6066000.png)
![2-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID](/img/structure/B6066008.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B6066020.png)
![2-(4-fluoro-N-methylsulfonylanilino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B6066025.png)

![N-({1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6066042.png)
![N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B6066053.png)
![2-chloro-N-{[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6066057.png)
![2-(2-Methoxy-4-{[2-(3-methylthiophen-2-YL)azepan-1-YL]methyl}phenoxy)acetamide](/img/structure/B6066060.png)
![4-(4-chlorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6066065.png)
![ethyl 2-[({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6066071.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(2E)-3-(2-furyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6066081.png)
![{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6066089.png)
![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B6066091.png)
